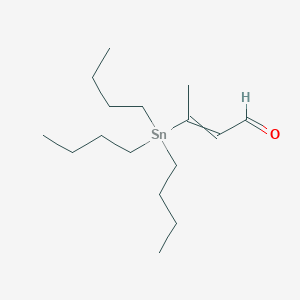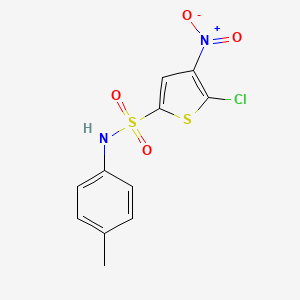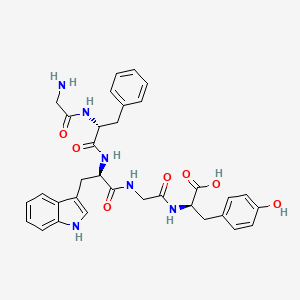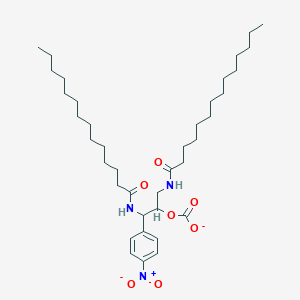
3-(Tributylstannyl)but-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tributylstannyl)but-2-enal is an organotin compound with the molecular formula C16H32OSn It is characterized by the presence of a stannyl group (tributylstannyl) attached to a butenal moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)but-2-enal typically involves the stannylation of butenal derivatives. One common method involves the reaction of butenal with tributyltin hydride in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Palladium or other transition metal catalysts
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions
3-(Tributylstannyl)but-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The stannyl group can be substituted with other functional groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Transmetalation reactions often use reagents like organolithium or organomagnesium compounds.
Major Products
Oxidation: Formation of butenoic acid or butenal derivatives.
Reduction: Formation of butenol.
Substitution: Formation of various organotin compounds depending on the substituent introduced.
科学的研究の応用
3-(Tributylstannyl)but-2-enal has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Tributylstannyl)but-2-enal involves its reactivity with various molecular targets. The stannyl group can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, resulting in the desired chemical transformations. The pathways involved often include:
Electron Transfer: The stannyl group can donate or accept electrons, facilitating redox reactions.
Radical Formation: The compound can generate radicals that participate in chain reactions.
Coordination Chemistry: The stannyl group can coordinate with metal centers, influencing catalytic processes.
類似化合物との比較
Similar Compounds
Tributyltin Hydride: A related compound used in similar synthetic applications.
Tributyltin Chloride: Another organotin compound with different reactivity.
Tributyltin Acetate: Used in various organic transformations.
Uniqueness
3-(Tributylstannyl)but-2-enal is unique due to its combination of an aldehyde group with a stannyl moiety. This dual functionality allows it to participate in a wide range of reactions, making it a versatile reagent in organic synthesis. Its ability to undergo both oxidation and reduction reactions, as well as substitution, sets it apart from other organotin compounds.
特性
CAS番号 |
302903-29-3 |
|---|---|
分子式 |
C16H32OSn |
分子量 |
359.1 g/mol |
IUPAC名 |
3-tributylstannylbut-2-enal |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
InChIキー |
WIQLJUWAHZNFQM-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone](/img/structure/B12579638.png)

![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)

![1-[(2,4,4-Trimethylpentan-2-YL)sulfanyl]octane](/img/structure/B12579662.png)

![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)


![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)
![2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-](/img/structure/B12579697.png)



